molecular formula C19H13ClN4O2 B7692438 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B7692438
M. Wt: 364.8 g/mol
InChI Key: KJQWJRYUOHBZPK-UHFFFAOYSA-N
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Description

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell growth. Specifically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a critical role in cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has both biochemical and physiological effects. Biochemically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. Physiologically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to reduce tumor growth and increase survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potential as a building block for the synthesis of functional materials. Another advantage is its potential as an anticancer agent. However, one limitation of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.

Future Directions

There are several potential future directions for research on 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Another direction is to explore its potential as a building block for the synthesis of functional materials, with a focus on developing new materials with unique properties. Additionally, there is potential for research on the use of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in organic electronics, particularly as a material for use in OLEDs.

Synthesis Methods

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of 2-methoxypyridine-3-carboxylic acid with thionyl chloride, followed by the reaction with 4-chlorophenylhydrazine and sodium methoxide. The resulting intermediate is then reacted with pyridine-3-carboxylic acid hydrazide and acetic anhydride to form 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole.

Scientific Research Applications

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been studied for its potential application in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been investigated as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In materials science, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and organic semiconductors. In organic electronics, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been studied as a potential material for use in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2/c1-25-19-15(8-9-16(22-19)12-4-6-14(20)7-5-12)17-23-18(26-24-17)13-3-2-10-21-11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQWJRYUOHBZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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